molecular formula C10H11N3 B1268907 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine CAS No. 21018-71-3

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Cat. No. B1268907
CAS RN: 21018-71-3
M. Wt: 173.21 g/mol
InChI Key: DQJACDPPPOAZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine, such as 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, involves reactions like that of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone, yielding a 71% yield (Lan, Zheng, & Wang, 2019).

Molecular Structure Analysis

X-ray crystallography reveals that molecules like 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine consist of a pyridine–thiazole moiety and a pyrazole ring, with all non-hydrogen atoms being planar (Lan et al., 2019).

Chemical Reactions and Properties

Studies of derivatives like 2-(1H-pyrazol-5-yl)pyridine and its derivatives, including 2-(4-methyl-1H-pyrazol-5-yl)pyridine and 2-(3-bromo-1H-pyrazol-5-yl)pyridine, show that these compounds can exhibit various photoreactions, such as excited-state intramolecular and intermolecular double-proton transfer, and solvent-assisted double-proton transfer (Vetokhina et al., 2012).

Physical Properties Analysis

Compounds like 2-(5-methyl-1H-pyrazol-3-yl)pyridine and its complexes exhibit various coordination geometries and supramolecular networks through hydrogen bonding and weak molecular interactions, as revealed in their crystalline architectures (Zhu, Xing, Yang, & Li, 2014).

Chemical Properties Analysis

The chemical behavior of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives in reactions, such as those with [PdClMe(COD)], is complex and results in various palladium complexes characterized by NMR, mass spectrometry, and X-ray crystallography. These complexes have shown low catalytic activity in reactions like ethylene oligomerization (Ojwach, Guzei, & Darkwa, 2009).

Scientific Research Applications

1. Application in Drug Design

  • Summary of the Application: The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” has been synthesized and structurally characterized. It has attracted much research attention in the field of drug design because of its varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .
  • Methods of Application: The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone. The structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .
  • Results or Outcomes: The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .

2. Application in Catalysis

  • Summary of the Application: Pyrazole-based ligands, including “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine”, have been synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .
  • Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine. For evaluating the catalytic activity, the experiments were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
  • Results or Outcomes: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Heterocyclic compounds such as thiazoles and pyrazoles have been shown to possess varied biological activities, suggesting potential for future research and development in the field of drug design . The incorporation of different heterocyclic systems into a single molecule to form fused hybrids could offer access to new chemical entities with enhanced activities in comparison with their parent rings alone .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJACDPPPOAZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350338
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

CAS RN

21018-71-3
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Reactant of Route 6
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Citations

For This Compound
31
Citations
Y Takahira, E Murotani, K Fukuda, V Vohra… - Journal of Fluorine …, 2016 - Elsevier
We herein report a series of charged iridium(III) complexes with a neutral bidentate ligand for blue phosphorescent emitter. A molecular design bearing a 2-(3,5-dimethyl-1H-pyrazol-1-yl…
Number of citations: 7 www.sciencedirect.com
I Lyngdoh Mawnai, S Adhikari, L Dkhar… - Journal of …, 2019 - Taylor & Francis
The reaction of [(arene)MCl 2 ] 2 with pyridylpyrazolyl ligands (L1 and L2) in the presence of ammonium hexafluorophosphate leads to formation of cationic complexes having the …
Number of citations: 22 www.tandfonline.com
CD Ertl, J Cerdá, JM Junquera-Hernández… - RSC …, 2015 - pubs.rsc.org
A series of cationic bis-cyclometallated iridium(III) complexes [Ir(C^N)2(N^N)]+ is reported. Cyclometallating C^N ligands are based on 2-phenylpyridine with electron-withdrawing …
Number of citations: 33 pubs.rsc.org
MA Waly, II EL‐Hawary, WS Hamama… - Journal of …, 2013 - Wiley Online Library
Syntheses of some new heterocyclic compounds containing pyridone, thioxopyridine, halogenated‐pyridine‐carbonitriles, pyrazolopyridine, and pyridine derivatives were achieved. …
Number of citations: 28 onlinelibrary.wiley.com
CD Sunesh, MS Subeesh, K Shanmugasundaram… - Dyes and …, 2016 - Elsevier
We report the synthesis of four cationic iridium complexes, [Ir(ppy) 2 (mepzpy)]PF 6 (1a), [Ir(dfppy) 2 (mepzpy)]PF 6 (1b), [Ir(ppy) 2 (dmpzpy)]PF 6 (2a), and [Ir(dfppy) 2 (dmpzpy)]PF 6 (2b)…
Number of citations: 23 www.sciencedirect.com
C Xu, HM Li, ZQ Wang, WJ Fu - Journal of Chemical …, 2020 - journals.sagepub.com
A new luminescent, cationic, heteroleptic, four-coordinate Cu(I)–N-heterocyclic carbene complex [Cu(Br-Pyim)(POP)](PF 6 ) is successfully prepared and characterized, where Br-Pyim …
Number of citations: 2 journals.sagepub.com
M El-Massaoudi, S Radi, YN Mabkhot… - Inorganica Chimica …, 2018 - Elsevier
The reaction of 1,5,5′-trimethyl-1H,1′H-3,3′-bipyrazole (Hbpz) with copper and manganese salts (Cu(BF 4 ) 2 ·6H 2 O, MnCl 2 ·4H 2 O and Mn(NCS) 2 ) leads to the formation of …
Number of citations: 8 www.sciencedirect.com
C Zhang, R Liu, D Zhang, L Duan - Advanced Functional …, 2020 - Wiley Online Library
Since their emergence in the 1990s, light‐emitting electrochemical cells (LECs) have attracted much attention due to their unique properties and potential for use as an alternative …
Number of citations: 54 onlinelibrary.wiley.com
D Truong, BL Howard, PE Thompson - Tetrahedron, 2021 - Elsevier
The intramolecular Friedel-Crafts acylation of 4,5-diarylpentanoic acids has the possibility to cyclise to either a 6-membered ring to give 4-benzyltetral-1-one or a 7-membered ring to …
Number of citations: 2 www.sciencedirect.com
E Fresta, RD Costa - Springer Handbook of Inorganic Photochemistry, 2022 - Springer
Since the first report on a Ru(II)-based LEC by Maness et al. in 1996, ionic transition metal complexes (iTMCs) have attracted huge interest as candidates for electroluminescent devices…
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.